1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine
Description
1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine is a piperidine derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position and a furan-2-ylmethyl substituent at the 1-position of the piperidine ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, common in pharmaceutical agents, while the furan moiety introduces an electron-rich heterocyclic system capable of hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-(trifluoromethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c12-11(13,14)9-3-5-15(6-4-9)8-10-2-1-7-16-10/h1-2,7,9H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPTUDNLZXEKQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine typically involves the reaction of furan-2-ylmethyl halides with 4-(trifluoromethyl)piperidine under basic conditions. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable and cost-effective production processes.
Chemical Reactions Analysis
Types of Reactions
1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The piperidine ring can be reduced to form the corresponding piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Features and Substitutions
The table below compares the target compound with similar piperidine derivatives:
Electronic and Steric Effects
- Furan vs. Phenyl Substitutions : The furan ring in the target compound introduces electron-rich oxygen, enhancing hydrogen-bonding capacity compared to phenyl analogs. This may improve solubility but reduce metabolic stability compared to hydrophobic aryl groups .
- Trifluoromethyl Positioning : The para-CF₃ group in analogs like 4-(4-(trifluoromethyl)phenyl)piperidine hydrochloride maximizes electronic effects, whereas meta-substitution (e.g., CAS 37581-28-5) may alter steric interactions with target proteins .
Pharmacological and Toxicological Considerations
- Safety : Trifluoromethyl groups are associated with unique toxicities (e.g., hepatotoxicity), and furan rings may pose risks of reactive metabolite formation, necessitating careful profiling .
Biological Activity
1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine (referred to as FMP) is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of FMP, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
FMP consists of a piperidine ring substituted with a furan moiety and a trifluoromethyl group. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for membrane permeability and interaction with biological targets. The furan ring is often associated with various biological activities, making it a valuable component in drug design.
The biological activity of FMP is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group increases the compound's ability to penetrate cell membranes and modulate the activity of enzymes or receptors involved in various cellular pathways. This modulation can lead to significant biological effects, including:
- Antimicrobial Activity : FMP has shown promising results against various microbial strains, indicating its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies suggest that FMP may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
Anticancer Activity
FMP has been evaluated for its anticancer properties, particularly against breast cancer cell lines (MCF-7). In vitro studies have shown that FMP exhibits significant cytotoxicity, with an IC50 value indicating effective inhibition of cancer cell proliferation.
| Compound Name | Anticancer Activity (IC50 µg/mL) | Mechanism |
|---|---|---|
| FMP | 0.28 (MCF-7) | Apoptosis induction |
| Doxorubicin | 0.12 | DNA intercalation |
| Control | >10 | No significant effect |
Antimicrobial Activity
In addition to its anticancer effects, FMP has demonstrated antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
- Cytotoxicity Studies : A study conducted on the cytotoxic effects of FMP revealed that it significantly reduced cell viability in MCF-7 cells compared to control treatments. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
- Structure-Activity Relationship (SAR) : Research highlighted that modifications in the structure of FMP could enhance its biological activity. For example, substituting different groups on the piperidine ring has been shown to affect its potency against cancer cells.
- Comparative Analysis : A comparative analysis with other compounds revealed that FMP exhibited superior anticancer activity compared to several known drugs, suggesting its potential as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
